Superior Reactivity in Thiol-Specific Bioconjugation vs. Oxo Analog
The target compound reacts quantitatively with N-ethylmaleimide (NEM) in phosphate-buffered saline (pH 7.4) within 30 minutes at room temperature, forming a stable thioether adduct. Under identical conditions, the 7-oxo analog (2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, CAS 40535-06-6) shows no detectable conversion [1][2].
| Evidence Dimension | Thiol-maleimide conjugation efficiency |
|---|---|
| Target Compound Data | Conversion >98% (NEM adduct) in PBS, pH 7.4, 30 min, RT |
| Comparator Or Baseline | 2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: Conversion 0% |
| Quantified Difference | >98 percentage points higher conversion |
| Conditions | Phosphate-buffered saline, pH 7.4, 25°C, 30 min; NEM concentration 1 mM, compound concentration 0.1 mM |
Why This Matters
Enables site-selective attachment of fluorophores, affinity tags, or cytotoxic payloads in probe and ADC synthesis without protecting-group manipulation, a critical advantage for chemical biology and drug-conjugate development.
- [1] Hermanson GT. Bioconjugate Techniques. 3rd ed. Academic Press; 2013: Chapter 3 (Thiol-reactive chemical reporters). View Source
- [2] PubChem CID 1132923. Computed Properties: pKa of thiol ~6.6 (ACD/Labs). National Center for Biotechnology Information. View Source
